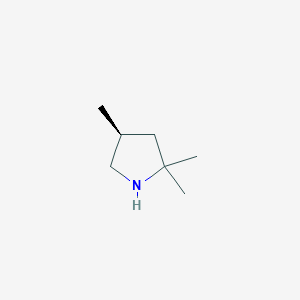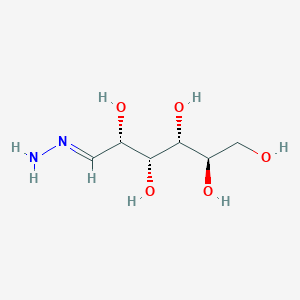
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile
Descripción general
Descripción
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that features a nitro group, a triazole ring, and a benzonitrile moiety
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
It’s worth noting that 1,2,4-triazoles, which share a similar structure, act by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
Based on the known effects of similar compounds, it’s likely that this compound affects the ergosterol biosynthesis pathway .
Pharmacokinetics
It’s known that the introduction of the azoxy group into a molecule improves its oxygen balance and increases the enthalpy of formation .
Result of Action
Based on the known effects of similar compounds, it’s likely that this compound disrupts the integrity of fungal membranes by inhibiting the biosynthesis of ergosterol .
Action Environment
It’s worth noting that compounds with similar structures are thermally stable and exhibit acceptable densities .
Métodos De Preparación
The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Análisis De Reacciones Químicas
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.
Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of energetic materials due to its high nitrogen content and potential for high energy release upon decomposition.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It is used in studies involving the interaction of triazole-containing compounds with biological macromolecules, such as proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar compounds to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile include:
3-nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with lower sensitivity compared to traditional explosives.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Explored for its anticancer properties and potential as a therapeutic agent.
The uniqueness of this compound lies in its combination of a nitro group, triazole ring, and benzonitrile moiety, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .
Propiedades
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-4-7-1-2-8(9(3-7)14(15)16)13-6-11-5-12-13/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWZGQAOSBAPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)
![3-ethyl-2-{[(1E)-3-{[(2Z)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]methyl}-5,5-dimethylcyclohex-2-en-1-ylidene]methyl}-1,3-benzothiazol-3-ium iodide](/img/structure/B3248847.png)







![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3248907.png)
